molecular formula C8H19ClN2O B3208320 N-tert-butyl-2-(ethylamino)acetamide hydrochloride CAS No. 1049763-87-2

N-tert-butyl-2-(ethylamino)acetamide hydrochloride

Cat. No.: B3208320
CAS No.: 1049763-87-2
M. Wt: 194.7 g/mol
InChI Key: PCZHMISLEBGTOW-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(ethylamino)acetamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-(ethylamino)acetamide hydrochloride can be synthesized through a reaction involving tert-butylamine, ethylamine, and acetic acid or acetic anhydride. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(ethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, amines, and substituted derivatives, which can be further utilized in various chemical processes .

Scientific Research Applications

N-tert-butyl-2-(ethylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(methylamino)acetamide hydrochloride
  • N-tert-butyl-2-(propylamino)acetamide hydrochloride
  • N-tert-butyl-2-(isopropylamino)acetamide hydrochloride

Uniqueness

N-tert-butyl-2-(ethylamino)acetamide hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in certain chemical reactions and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-tert-butyl-2-(ethylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-5-9-6-7(11)10-8(2,3)4;/h9H,5-6H2,1-4H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHMISLEBGTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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